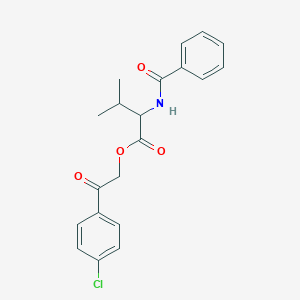
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as C16H14ClNO3 and is synthesized through a specific method.
科学研究应用
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate has been extensively studied for its potential applications in various research fields. One of the most significant applications of this compound is in the development of new drugs. Researchers have found that this compound has the potential to act as an anti-inflammatory agent, which can be used to treat various inflammatory diseases such as arthritis and asthma.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate is not fully understood, but studies have shown that it inhibits the production of pro-inflammatory cytokines. This inhibition leads to a decrease in inflammation, which can alleviate the symptoms of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the levels of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can reduce oxidative stress and inflammation.
实验室实验的优点和局限性
One of the significant advantages of using 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it suitable for various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate. One of the most significant directions is to further investigate its potential as an anti-inflammatory agent. Additionally, researchers can explore the use of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, researchers can also investigate the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various research fields. Its synthesis method is well-established, and its purity can be confirmed through various analytical techniques. This compound has been extensively studied for its potential applications as an anti-inflammatory agent, and its mechanism of action and biochemical and physiological effects have been investigated. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for further research that can lead to the development of new drugs and treatments for various diseases.
合成方法
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate involves the reaction between 4-chlorobenzoyl chloride and valine methyl ester in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been widely used in research laboratories around the world, and the purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13(2)18(22-19(24)15-6-4-3-5-7-15)20(25)26-12-17(23)14-8-10-16(21)11-9-14/h3-11,13,18H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSKWFFTCDRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
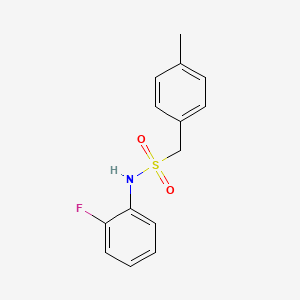
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
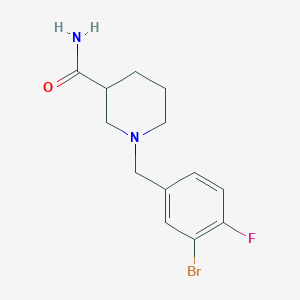
![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
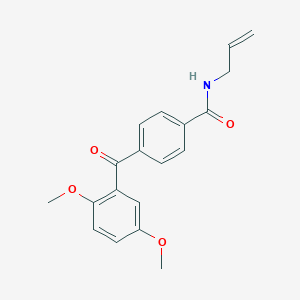
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
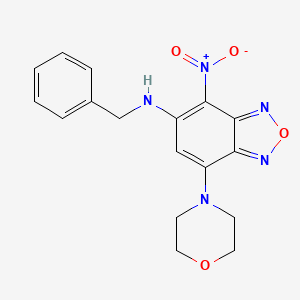
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)